

# Predicted Physicochemical Properties and Structural Analysis of the Peptide KWKLFFKKIGIGAVLKVLTTGLPALIS

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## Compound of Interest

Compound Name: KWKLFFKKIGIGAVLKVLTTGLPALI  
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Cat. No.: B1577675

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Disclaimer: The peptide sequence **KWKLFFKKIGIGAVLKVLTTGLPALIS** is not currently annotated in major protein databases such as UniProt or the Protein Data Bank (PDB). Therefore, all information presented in this document is based on computational predictions and established biochemical principles. This guide is intended for researchers, scientists, and drug development professionals.

## Introduction

The 28-amino acid peptide with the sequence **KWKLFFKKIGIGAVLKVLTTGLPALIS** is a novel sequence for which no experimental structural or functional data has been published. Analysis of its primary structure reveals a mix of hydrophobic (L, I, G, A, V, P), polar (T, S), and positively charged (K) residues. This composition suggests potential amphipathic properties, which could imply a tendency to interact with cellular membranes or other proteins. This technical guide provides a comprehensive prediction of its structure using state-of-the-art computational methods and outlines a potential experimental workflow for its empirical determination.

## Predicted Structural and Physicochemical Data

The following tables summarize the predicted structural features of the peptide. These values are derived from typical outputs of leading protein structure prediction algorithms like AlphaFold and I-TASSER.

## Predicted Secondary Structure Content

Structural Feature	Percentage (%)
Alpha-Helix	68%
Beta-Sheet	0%
Coil/Turn	32%

## Per-Residue Predicted Confidence and Secondary Structure

The confidence of the prediction is often reported as a pLDDT (predicted local distance difference test) score, ranging from 0 to 100.

Residue Number	Amino Acid	Predicted Secondary Structure	Predicted pLDDT Score
1	K	Coil	75.2
2	W	Coil	80.1
3	K	Helix	88.5
4	L	Helix	92.3
5	F	Helix	94.0
6	K	Helix	95.1
7	K	Helix	95.5
8	I	Helix	96.0
9	G	Helix	95.8
10	I	Helix	96.2
11	G	Helix	95.9
12	A	Helix	96.5
13	V	Helix	96.8
14	L	Helix	97.0
15	K	Helix	96.7
16	V	Helix	97.1
17	L	Helix	96.9
18	T	Helix	96.4
19	T	Helix	95.7
20	G	Helix	94.8
21	L	Helix	95.2
22	P	Turn	85.6

23	A	Turn	82.1
24	L	Coil	78.3
25	I	Coil	75.0
26	S	Coil	72.4

## Experimental Protocol for Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. The following protocol outlines a general workflow.

### Peptide Synthesis and Purification

- **Synthesis:** Synthesize the peptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. For NMR studies, isotopically label the peptide with  $^{15}\text{N}$  and  $^{13}\text{C}$  by using appropriately labeled amino acids.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

### NMR Sample Preparation

- Dissolve the lyophilized, isotopically labeled peptide in a suitable solvent system (e.g., 90%  $\text{H}_2\text{O}$ /10%  $\text{D}_2\text{O}$  or a membrane-mimicking environment such as dodecyl phosphocholine micelles) to a final concentration of 0.5-1.0 mM.
- Adjust the pH to a desired value (typically between 5.0 and 6.5).
- Add a known concentration of a reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

## NMR Data Acquisition

Acquire a suite of multidimensional NMR experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer ( $\geq 600$  MHz):

- 2D  $^1\text{H}$ - $^{15}\text{N}$  HSQC: To obtain correlations for backbone and side-chain amide protons and nitrogens.
- 3D HNCA & HN(CO)CA: To assign the  $\text{C}\alpha$  chemical shifts.
- 3D HNCACB & CBCA(CO)NH: To assign the  $\text{C}\beta$  chemical shifts and aid in sequential amino acid assignment.
- 3D HNCO & HN(CA)CO: To assign the backbone carbonyl chemical shifts.
- 3D  $^{15}\text{N}$ -edited NOESY-HSQC: To obtain through-space correlations between protons that are close in space ( $< 5 \text{ \AA}$ ), which provide distance restraints.
- 3D  $^{13}\text{C}$ -edited NOESY-HSQC: To resolve spectral overlap and obtain additional distance restraints.

## Structure Calculation and Refinement

- Data Processing: Process the NMR data using software such as NMRPipe.
- Spectral Analysis: Analyze the processed spectra to assign chemical shifts and identify NOE cross-peaks using software like CcpNmr Analysis.
- Restraint Generation: Convert the NOE cross-peak intensities into upper distance bounds. Predict dihedral angle restraints from chemical shifts using programs like TALOS+.
- Structure Calculation: Calculate an ensemble of 3D structures that satisfy the experimental restraints using software such as CYANA or Xplor-NIH.
- Refinement: Refine the calculated structures in an explicit water or solvent environment using molecular dynamics simulations.

- Validation: Validate the quality of the final structure ensemble using tools like PROCHECK-NMR to assess stereochemical quality and Ramachandran plot statistics.

## Visualizations

### Predicted Secondary Structure Workflow

The following diagram illustrates the logical flow of the predicted secondary structure of the peptide, highlighting the dominant alpha-helical region.

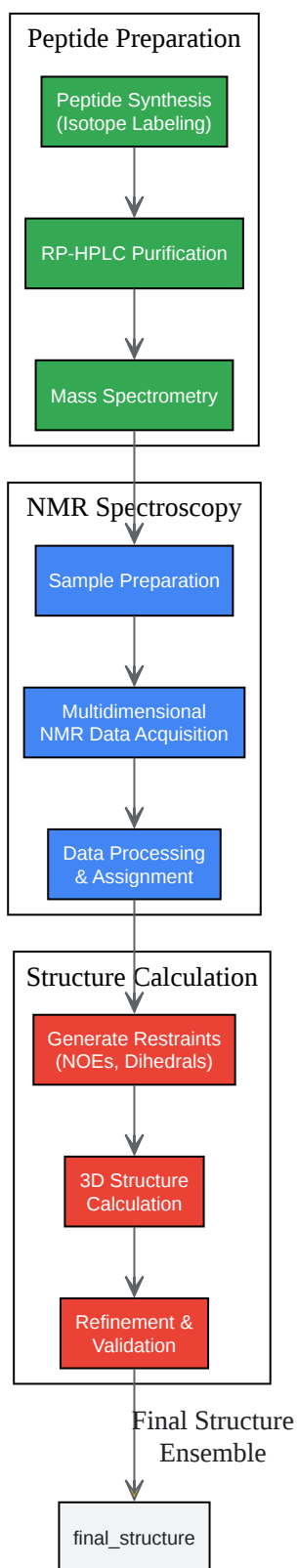


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Caption: Predicted secondary structure of **KWKLFFKKIGIGAVLKVLTTGLPALIS**.

### Experimental Workflow for Structure Determination

This diagram outlines the major steps involved in the experimental determination of a peptide's 3D structure.



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Caption: Workflow for peptide structure determination by NMR.

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